REACTION_CXSMILES
|
[C:1](=[S:3])=S.[NH2:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][C:12]([OH:14])=[O:13])=[CH:7][CH:6]=1.C(N(CC)CC)C.II.Cl.S([O-])([O-])=O.[Na+].[Na+]>C(OCC)(=O)C.O1CCCC1.O>[N:4]([C:5]1[CH:6]=[CH:7][C:8]([CH2:11][C:12]([OH:14])=[O:13])=[CH:9][CH:10]=1)=[C:1]=[S:3] |f:5.6.7|
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Name
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Quantity
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0.26 mL
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Type
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reactant
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Smiles
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C(=S)=S
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Name
|
|
Quantity
|
0.23 g
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)CC(=O)O
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Name
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|
Quantity
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0.51 mL
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Type
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reactant
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Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
1 mL
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Type
|
solvent
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Smiles
|
O
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Name
|
|
Quantity
|
1 mL
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Type
|
solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
|
1.5 mL
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Type
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reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
38 mg
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
|
6 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.41 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 24 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
To the obtained reaction mixture
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Type
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STIRRING
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Details
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by stirring at 0° C. for further 1.5 hours
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Duration
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1.5 h
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Type
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ADDITION
|
Details
|
mixed
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Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted once with a solvent mixture of ethyl acetate (3 mL) and tetrahydrofuran (1 mL)
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure to dryness
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Type
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ADDITION
|
Details
|
To the obtained residue, water (8.0 mL) and saturated sodium hydrogencarbonate aqueous solution (2.0 mL) were added
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Type
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ADDITION
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Details
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thoroughly mixed
|
Type
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FILTRATION
|
Details
|
The insoluble matter was filtered off
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Type
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ADDITION
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Details
|
to the filtrate, 1M hydrochloric acid (3.0 mL) was added
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Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)C1=CC=C(C=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |